AC-Ser(tbu)-OH

Descripción general

Descripción

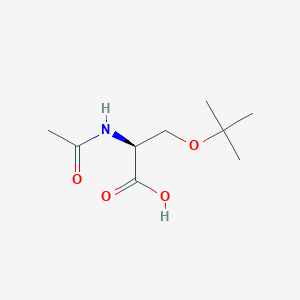

AC-Ser(tbu)-OH, also known as N-acetyl-O-tert-butyl-L-serine, is a derivative of the amino acid serine. This compound is characterized by the presence of an acetyl group at the amino terminus and a tert-butyl group protecting the hydroxyl side chain. These modifications enhance the stability and solubility of the compound, making it useful in various chemical and biological applications.

Aplicaciones Científicas De Investigación

AC-Ser(tbu)-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mecanismo De Acción

Target of Action

AC-Ser(tbu)-OH, also known as α-Melanotropin (α-melanocyte stimulating hormone, α-MSH), is a peptide hormone isolated from the pituitary gland . The primary targets of this compound are melanocortin receptors, which play a crucial role in pigmentation and other biological functions .

Mode of Action

The interaction of this compound with its targets involves the transfer of an acetyl moiety from acetyl coenzyme A to the α-amino group of a protein . This process is facilitated by a family of conserved N-terminal acetyl-transferases (NATs) .

Biochemical Pathways

The biochemical pathways affected by this compound involve the acetylation of proteins at their N-terminus . This modification introduces charge neutralization and bulkiness to the N terminus, influencing protein folding, subcellular targeting, protein-complex formation, and protein turnover .

Pharmacokinetics

The pharmacokinetics of this compound is significantly influenced by its molecular structure. The introduction of an exo-linker approach has been shown to improve the stability, therapeutic efficacy, and pharmacokinetics of compounds like this compound . This approach helps overcome the drawbacks of premature payload release and enhances the drug-to-antibody ratio .

Result of Action

The molecular and cellular effects of this compound’s action include attenuated premature payload release and increased drug-to-antibody ratio . These effects contribute to improved stability and therapeutic efficacy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzymes such as carboxylesterases and human neutrophil elastase can affect the stability of the payload conjugated to the compound . Understanding these environmental influences is crucial for optimizing the clinical application of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of AC-Ser(tbu)-OH typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by acetylation of the amino group. The process can be summarized as follows:

Protection of Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.

Acetylation of Amino Group: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine. This step is also performed in an organic solvent.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the serine residue is attached to a solid resin, and the protecting groups are added sequentially.

Análisis De Reacciones Químicas

Types of Reactions: AC-Ser(tbu)-OH can undergo various chemical reactions, including:

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, such as an aldehyde or ketone.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Major Products:

Deprotection: Serine with a free hydroxyl group.

Substitution: Esters or ethers of serine.

Oxidation: Aldehydes or ketones derived from serine.

Comparación Con Compuestos Similares

N-acetyl-L-serine: Lacks the tert-butyl protection, making it less stable.

O-tert-butyl-L-serine: Does not have the acetyl group, affecting its solubility and reactivity.

N-acetyl-O-benzyl-L-serine: Uses a benzyl group for protection, which can be removed under different conditions compared to the tert-butyl group.

Uniqueness: AC-Ser(tbu)-OH is unique due to the combination of acetyl and tert-butyl groups, providing a balance of stability, solubility, and reactivity. This makes it particularly useful in peptide synthesis and other applications where controlled reactivity is essential.

Actividad Biológica

AC-Ser(tbu)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine, is a derivative of the amino acid serine, characterized by a tert-butyl protecting group on the hydroxyl side chain and a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is primarily utilized in peptide synthesis due to its stability and ease of handling. The biological activity of this compound is largely derived from its parent compound, serine, which plays crucial roles in various biological processes.

The molecular formula for this compound is C₉H₁₇NO₄, with a molecular weight of approximately 189.24 g/mol. The synthesis typically involves several steps, including the reaction of L-serine with tert-butanol and Fmoc chloride in the presence of a base like triethylamine. This process allows for the selective protection of the serine hydroxyl group, facilitating its incorporation into peptides while maintaining chemical stability.

Biological Roles of Serine

Serine itself is involved in numerous biological functions:

- Protein Synthesis : Serves as a building block for proteins.

- Enzyme Function : Acts as a substrate or cofactor in various enzymatic reactions.

- Metabolism : Participates in metabolic pathways, including those leading to neurotransmitter and phospholipid biosynthesis .

Applications in Chemical Biology

This compound is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group can be removed under basic conditions, allowing subsequent coupling reactions with other amino acids. The tert-butyl group can be hydrolyzed to reveal the active hydroxyl group of serine, facilitating further modifications or coupling reactions.

Key Applications Include:

- Peptide Synthesis : Used as a building block for constructing peptides that mimic natural proteins.

- Protein-Protein Interaction Studies : Researchers utilize this compound to study interactions involving serine residues within proteins. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to analyze binding affinities and structural changes upon interaction with target molecules .

Case Studies and Research Findings

Several studies highlight the utility of this compound in exploring biological interactions:

- Peptide Design : In a study focusing on peptide microarrays, researchers incorporated this compound into various peptide sequences to investigate their binding properties to target proteins. The findings revealed significant insights into how modifications at the serine residue affect binding affinity and specificity .

- Enzyme Activity Assessment : Another investigation evaluated the impact of incorporating this compound into peptides on enzyme activity. The modified peptides were tested against specific enzymes, demonstrating that serine's chemical properties could be altered to enhance or inhibit enzymatic function .

- Toxicological Studies : While this compound itself may not exhibit significant biological activity, studies have shown that its parent compound, serine, is essential for various physiological processes and can influence cellular responses under different conditions .

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|

| This compound | C₉H₁₇NO₄ | 189.24 g/mol | Peptide synthesis, protein interaction studies |

| Serine | C₃H₇NO₃ | 105.09 g/mol | Protein synthesis, neurotransmitter biosynthesis |

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMGVZVKADFEPL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427143 | |

| Record name | AG-H-08898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77285-09-7 | |

| Record name | AG-H-08898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.